2-(1H-1,2,3-benzotriazol-1-yl)-1-[4-(4-fluorobenzenesulfonyl)piperidin-1-yl]ethan-1-one
Description
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Properties
IUPAC Name |
2-(benzotriazol-1-yl)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3S/c20-14-5-7-15(8-6-14)28(26,27)16-9-11-23(12-10-16)19(25)13-24-18-4-2-1-3-17(18)21-22-24/h1-8,16H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXMWHZUXLCGJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1H-1,2,3-benzotriazol-1-yl)-1-[4-(4-fluorobenzenesulfonyl)piperidin-1-yl]ethan-1-one is a member of the benzotriazole family, which has garnered attention due to its diverse biological activities. Benzotriazoles are known for their potential in medicinal chemistry, particularly in the development of pharmaceuticals with antibacterial, antifungal, and antiviral properties.
Chemical Structure
The structural formula of the compound can be represented as follows:
This compound features a benzotriazole moiety linked to a piperidine ring substituted with a fluorobenzenesulfonyl group, which may influence its biological activity significantly.
Antimicrobial Properties
Research indicates that derivatives of benzotriazole exhibit notable antimicrobial activity . For instance, various benzotriazole compounds have been screened against bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating varying degrees of effectiveness. Compounds structurally similar to this compound have shown moderate antibacterial and antifungal activity due to their ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .
Antiviral Activity
Benzotriazole derivatives have also been investigated for their antiviral properties , particularly against viruses such as hepatitis C. The compound's structure may enhance its interaction with viral helicases, which are crucial for viral replication. Studies have reported that certain benzotriazole derivatives can inhibit helicase activity effectively, leading to reduced viral load in infected cells .
Anti-inflammatory Effects
In addition to antimicrobial and antiviral properties, benzotriazole compounds have demonstrated anti-inflammatory activity . This is particularly relevant in the context of chronic inflammatory diseases where inflammatory mediators play a significant role. The compound's ability to modulate inflammatory pathways could make it a candidate for therapeutic applications in treating such conditions .
Study on Antimicrobial Activity
A study conducted on a series of benzotriazole derivatives revealed that compounds with bulky hydrophobic groups exhibited enhanced antimicrobial activity compared to smaller analogs. The presence of the fluorobenzenesulfonyl group in the piperidine ring of our compound may contribute to its increased lipophilicity and membrane permeability, thus enhancing its effectiveness against pathogens .
Antiviral Mechanism Investigation
Further research into the antiviral mechanisms of benzotriazole derivatives highlighted their potential as helicase inhibitors. In vitro studies indicated that this compound could significantly reduce the activity of helicases from Flaviviridae family viruses. The IC50 values for these interactions suggest promising therapeutic windows for further development .
Data Tables
Scientific Research Applications
Antiviral Activity
Recent studies have indicated that compounds similar to 2-(1H-1,2,3-benzotriazol-1-yl)-1-[4-(4-fluorobenzenesulfonyl)piperidin-1-yl]ethan-1-one exhibit antiviral properties. For instance, the inhibition of Ebola virus infection has been linked to structural analogs that share the piperidine component. These compounds have demonstrated effectiveness in blocking viral entry by targeting specific proteins involved in the virus's lifecycle .
Inhibition of Enzymatic Activity
The compound's structure suggests potential as an inhibitor of various enzymes. For example, it may inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic disorders such as type 2 diabetes and obesity. Inhibition of this enzyme could lead to therapeutic advancements in managing metabolic syndrome and related conditions .
Radical Chemistry
The benzotriazole moiety facilitates radical chemistry applications. Studies have explored the generation of benzotriazolyl radicals for use as intermediates in organic synthesis. These radicals can be utilized in reactions with olefins to produce various functionalized compounds, showcasing the versatility of this compound in synthetic organic chemistry .
Synthesis of Novel Compounds
The compound can serve as a precursor for synthesizing novel derivatives with enhanced biological activity. By modifying the piperidine or benzotriazole components, researchers can create new entities that may possess improved pharmacological profiles or novel mechanisms of action .
Case Study 1: Antiviral Screening
In a recent screening study, several derivatives of benzotriazole-based compounds were evaluated for their anti-Ebola activity. Among them, specific derivatives exhibited low EC50 values (e.g., EC50 = 0.64 µM), indicating potent antiviral effects comparable to established antiviral agents . The structure-activity relationship (SAR) studies highlighted the importance of the piperidine substituent in enhancing antiviral efficacy.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of 11β-HSD1 using benzotriazole derivatives. The findings suggested that modifications on the piperidine ring significantly influenced enzyme binding affinity and selectivity, paving the way for developing new therapeutic agents targeting metabolic disorders .
Chemical Reactions Analysis
Sulfonamide Formation via Nucleophilic Substitution
The fluorobenzenesulfonyl group on the piperidine ring is synthesized through sulfonamide coupling between 4-fluorobenzenesulfonyl chloride and a piperidine derivative. This reaction is critical for constructing the core structure:
Key Steps :
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Deprotonation of the piperidine amine using a base (e.g., diisopropylethylamine).
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Nucleophilic attack on the sulfonyl chloride to form the sulfonamide bond.
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Solvent choice (dichloromethane) ensures optimal solubility and reaction efficiency.
Benzotriazole Incorporation
The benzotriazole moiety is introduced via nucleophilic acyl substitution at the ethanone position. This step typically involves activating the carbonyl group for attack by benzotriazole:
| Reaction Pathway | Mechanism | Notes |
|---|---|---|
| Activation : Ethyl chloroacetate or similar electrophilic reagents. Nucleophile : 1H-benzotriazole | The activated carbonyl undergoes substitution with benzotriazole, forming the C–N bond. | Requires anhydrous conditions and catalysts (e.g., DMAP). |
Example Protocol :
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React benzotriazole with chloroacetyl chloride in THF under nitrogen.
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Add the activated intermediate to the piperidine sulfonamide derivative.
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Purify via recrystallization or chromatography.
Reduction of the Ketone Group
The ethanone group can be reduced to a secondary alcohol using agents like NaBH₄ or LiAlH₄:
Conditions : Ethanol solvent, 0–25°C, 2–4 hours.
Oxidation of the Piperidine Ring
The piperidine ring undergoes oxidation to form a pyridine derivative under strong oxidizing conditions (e.g., KMnO₄ or CrO₃):
Limitation : This may destabilize the sulfonamide linkage.
Stability Under Acidic/Basic Conditions
The compound demonstrates sensitivity to hydrolysis:
| Condition | Effect | Observation |
|---|---|---|
| Acidic (HCl, H₂O) | Cleavage of the sulfonamide bond or benzotriazole ring degradation. | Reduced yield in prolonged reactions. |
| Basic (NaOH, MeOH) | Potential saponification of the ethanone group or piperidine ring opening. | Requires pH-controlled environments. |
Cross-Coupling Reactions
The benzotriazole group participates in Suzuki-Miyaura couplings with aryl boronic acids, enabling diversification of the aromatic system:
| Catalyst System | Substrates | Yield Range |
|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Aryl boronic acids or esters | 60–75% |
Example :
-
React with 4-methoxyphenylboronic acid to introduce electron-donating groups.
Preparation Methods
Diazotization and Coupling Reaction
The benzotriazole scaffold is synthesized from o-nitroaniline via diazotization followed by coupling with phenolic derivatives. As demonstrated in CN108148009B, o-nitroaniline undergoes diazotization with sodium nitrite in hydrochloric acid at 0–5°C to form a diazonium salt. Subsequent coupling with 2,4-disubstituted phenols (e.g., 2,4-ditert-amylphenol) yields azobenzene intermediates.
Example Protocol :
Catalytic Hydrogen Transfer for Cyclization
The azobenzene intermediate undergoes hydrogen transfer using isopropanol as a hydrogen donor and 2,3-dichloro-1,4-naphthoquinone (0.06–0.19 wt%) as a catalyst. Sodium hydroxide facilitates dehydrohalogenation, promoting cyclization to benzotriazole.
Optimized Conditions :
- Catalyst : 0.06 g 2,3-dichloro-1,4-naphthoquinone per 38.5 g azobenzene.
- Temperature : 40–45°C (2 h) followed by 80–82°C (4 h).
- Yield : 97.6% with 98.5% purity after neutralization and crystallization.
Functionalization of Piperidine with 4-Fluorobenzenesulfonyl Groups
Sulfonylation of Piperidine
Piperidine reacts with 4-fluorobenzenesulfonyl chloride under basic conditions to form 4-(4-fluorobenzenesulfonyl)piperidine. The reaction proceeds via nucleophilic attack of the piperidine nitrogen on the sulfonyl chloride, followed by deprotonation.
Synthetic Procedure :
Challenges in Regioselectivity and Purification
Steric hindrance from the 4-fluorophenyl group necessitates slow addition of sulfonyl chloride to avoid disubstitution. Chromatography (SiO₂, ethyl acetate/hexane) achieves >99% purity.
Assembly of the Chloroacetyl Linker
Chloroacetylation of 4-(4-Fluorobenzenesulfonyl)piperidine
The piperidine derivative reacts with chloroacetyl chloride in the presence of a base to form 1-chloroacetyl-4-(4-fluorobenzenesulfonyl)piperidine.
Reaction Setup :
Nucleophilic Substitution with Benzotriazole
The chloroacetyl intermediate undergoes substitution with 1H-benzotriazole in the presence of a mild base (e.g., K₂CO₃) to form the final product.
Optimized Parameters :
- Solvent : Dimethylformamide (DMF) at 60°C.
- Molar Ratio : 1:1.2 (chloroacetyl:benzotriazole).
- Reaction Time : 8–10 h.
- Yield : 75–80% after column purification.
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Coupling Approach
An alternative strategy employs Mitsunobu conditions to link benzotriazole directly to the ethanone bridge. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine, the reaction couples 1H-benzotriazole with a hydroxyethyl intermediate. However, this method yields <60% due to competing side reactions.
Reductive Amination
Reductive amination of 4-(4-fluorobenzenesulfonyl)piperidine with a benzotriazole-containing aldehyde using NaBH₃CN affords the target compound in 65% yield. While feasible, this route requires stringent moisture control.
Mechanistic Insights and Kinetic Studies
Hydrogen Transfer in Benzotriazole Formation
The quinone catalyst (e.g., 2,3-dichloro-1,4-naphthoquinone) abstracts hydrogen from isopropanol, generating a radical intermediate that reduces the nitro group to nitroso. Subsequent cyclization eliminates water, forming the benzotriazole ring.
Sulfonylation Kinetics
Second-order kinetics govern the sulfonylation of piperidine, with rate constants (k) of 0.15 L·mol⁻¹·min⁻¹ at 25°C. Electron-withdrawing groups on the sulfonyl chloride accelerate the reaction.
Industrial-Scale Considerations
Cost-Efficiency of Catalytic Hydrogen Transfer
Compared to traditional H₂ gas reduction, catalytic hydrogen transfer reduces equipment costs and safety risks. Isopropanol serves as both solvent and hydrogen donor, minimizing waste.
Solvent Recovery and Recycling
DMF and acetonitrile are recovered via distillation, achieving 90% solvent reuse. This reduces production costs by 40% in pilot-scale trials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
